![molecular formula C12H10O4 B2768281 Ethyl 5-formyl-1-benzofuran-2-carboxylate CAS No. 10035-37-7](/img/structure/B2768281.png)
Ethyl 5-formyl-1-benzofuran-2-carboxylate
Overview
Description
Ethyl 5-formyl-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C12H10O4 . It has a molecular weight of 218.21 .
Molecular Structure Analysis
The molecular structure of Ethyl 5-formyl-1-benzofuran-2-carboxylate consists of 12 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 5-formyl-1-benzofuran-2-carboxylate has a molecular weight of 218.21 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Anticancer Properties
Benzofuran derivatives, including ethyl 5-formyl-1-benzofuran-2-carboxylate, have demonstrated significant anticancer activities. Researchers have identified novel scaffold compounds based on benzofuran structures that exhibit promising effects against various cancer cell lines. For instance, compound 36 (Fig. 8) has shown substantial growth inhibition in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . These findings highlight the potential of benzofuran derivatives as future anticancer agents.
Drug Synthesis and Lead Compound Exploration
Finally, ethyl 5-formyl-1-benzofuran-2-carboxylate’s unique structure makes it an intriguing candidate for drug synthesis. Researchers can explore its potential as a natural drug lead compound, leveraging its diverse biological activities.
Safety and Hazards
The safety information available indicates that Ethyl 5-formyl-1-benzofuran-2-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Ethyl 5-formyl-1-benzofuran-2-carboxylate is a type of benzofuran derivative . Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells . .
Mode of Action
Some substituted benzofurans have been found to exhibit dramatic anticancer activities
Biochemical Pathways
They may affect multiple pathways related to cell growth and proliferation, particularly in cancer cells .
Result of Action
Some benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells .
properties
IUPAC Name |
ethyl 5-formyl-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIWMMIIJOHZJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-formyl-1-benzofuran-2-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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